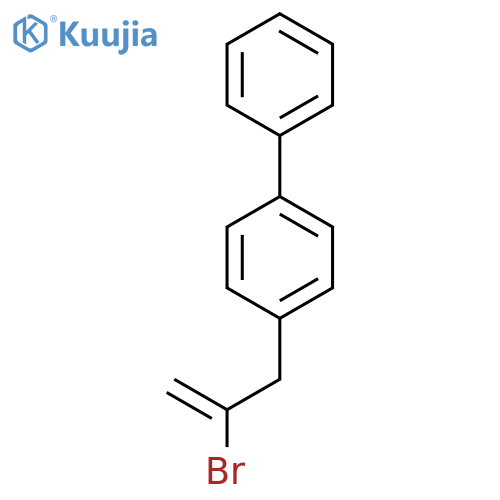Cas no 951890-17-8 (3-(4-Biphenyl)-2-bromo-1-propene)

951890-17-8 structure
商品名:3-(4-Biphenyl)-2-bromo-1-propene
CAS番号:951890-17-8
MF:C15H13Br
メガワット:273.167723417282
MDL:MFCD07782394
CID:4722460
3-(4-Biphenyl)-2-bromo-1-propene 化学的及び物理的性質
名前と識別子
-
- 3-(4-Biphenyl)-2-bromo-1-propene
-
- MDL: MFCD07782394
- インチ: 1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2
- InChIKey: VRVKWVIFXGPTPE-UHFFFAOYSA-N
- ほほえんだ: BrC(=C)CC1C=CC(=CC=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 220
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
3-(4-Biphenyl)-2-bromo-1-propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360334-2 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 2g |
€1065.20 | 2023-04-26 | |
| abcr | AB360334-5g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 5g |
€2507.20 | 2024-06-07 | |
| abcr | AB360334-5 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 5g |
€2507.20 | 2023-04-26 | |
| TRC | B085255-500mg |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 500mg |
$ 605.00 | 2022-06-07 | ||
| TRC | B085255-250mg |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Fluorochem | 200381-2g |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 97% | 2g |
£624.00 | 2022-03-01 | |
| abcr | AB360334-1 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 1g |
€794.30 | 2023-04-26 | |
| abcr | AB360334-2g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 2g |
€1065.20 | 2024-06-07 | |
| Fluorochem | 200381-5g |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB360334-1g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 1g |
€794.30 | 2024-06-07 |
3-(4-Biphenyl)-2-bromo-1-propene 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
951890-17-8 (3-(4-Biphenyl)-2-bromo-1-propene) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:951890-17-8)3-(4-Biphenyl)-2-bromo-1-propene

清らかである:99%/99%/99%
はかる:1g/2g/5g
価格 ($):471.0/631.0/1486.0